Prl-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

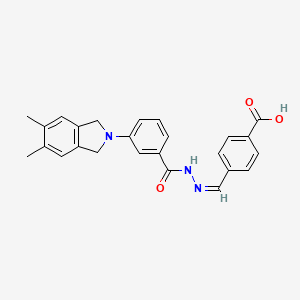

Molecular Formula |

C25H23N3O3 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

4-[(Z)-[[3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid |

InChI |

InChI=1S/C25H23N3O3/c1-16-10-21-14-28(15-22(21)11-17(16)2)23-5-3-4-20(12-23)24(29)27-26-13-18-6-8-19(9-7-18)25(30)31/h3-13H,14-15H2,1-2H3,(H,27,29)(H,30,31)/b26-13- |

InChI Key |

MCEIGZQHGVMORT-ZMFRSBBQSA-N |

Isomeric SMILES |

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)N/N=C\C4=CC=C(C=C4)C(=O)O)C=C1C |

Canonical SMILES |

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O)C=C1C |

Origin of Product |

United States |

Foundational & Exploratory

what is the target of Prl-IN-1

An In-depth Technical Guide to Prl-IN-1 (Cmpd-43)

Introduction

This compound, also identified as Cmpd-43, is a novel small molecule inhibitor targeting the Phosphatase of Regenerating Liver (PRL) family of protein tyrosine phosphatases.[1][2] PRL phosphatases, particularly PRL-1, PRL-2, and PRL-3, are frequently overexpressed in a wide range of human cancers and are associated with tumor progression, metastasis, and poor clinical outcomes.[1][3] this compound represents a promising therapeutic agent due to its unique mechanism of action, which circumvents the challenges associated with inhibiting the catalytic activity of PRLs.[4] This technical guide provides a comprehensive overview of this compound, including its target, mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

Target and Mechanism of Action

The primary target of this compound is the trimer interface of PRL phosphatases .[1][2] Unlike traditional enzyme inhibitors that target the active site, this compound functions by disrupting the formation of PRL homotrimers.[1][5] Structural and biochemical analyses have demonstrated that PRLs, particularly PRL-1, exist and function as homotrimers. This trimerization is essential for their oncogenic activity, including the promotion of cell proliferation and migration.[1][6]

This compound directly binds to the interface between PRL monomers, thereby sterically hindering their association into a functional trimeric complex.[1] This disruption of trimerization is the key mechanism through which this compound exerts its anti-cancer effects. It has been shown to be effective against the trimerization of PRL-1, PRL-2, and PRL-3.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values for cell viability in different cell lines are summarized below.

| Cell Line | Description | Condition | IC50 (µM) | Reference |

| HEK293 | Human Embryonic Kidney | Overexpressing wild-type PRL-1 | ~5 | [1][7] |

| HEK293 | Human Embryonic Kidney | Control (vector) | >20 | [1][7] |

| MeWo | Human Melanoma | Scramble siRNA | ~2.5 | [1] |

| MeWo | Human Melanoma | PRL-1 and PRL-2 knockdown | >10 | [1] |

Experimental Protocols

In Vitro PRL-1 Trimerization Assay (Cross-linking)

This assay is designed to assess the ability of this compound to disrupt the formation of PRL-1 trimers in vitro.

-

Protein Preparation: Recombinant PRL-1 protein is purified and prepared at a concentration of 0.5 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM DTT).

-

Compound Incubation: this compound (or other test compounds) is incubated with the recombinant PRL-1 protein at various concentrations for 30 minutes at room temperature. A DMSO control is run in parallel.

-

Cross-linking Reaction: Glutaraldehyde is added to a final concentration of 0.005% to initiate the cross-linking of protein monomers. The reaction is allowed to proceed for 10 minutes at room temperature.

-

Quenching: The cross-linking reaction is quenched by the addition of a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Analysis: The reaction products are analyzed by SDS-PAGE followed by Coomassie Blue staining or Western blot using an anti-PRL-1 antibody. A reduction in the intensity of the trimer band and a corresponding increase in the monomer band indicate inhibition of trimerization.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of cells.

-

Cell Seeding: Cells (e.g., HEK293 cells overexpressing PRL-1) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serum-free medium) for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of control (DMSO-treated) cells. IC50 values are calculated from the dose-response curves.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on downstream signaling pathways.

-

Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of ERK1/2 and Akt overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

PRL-1 Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits PRL-1 trimerization, blocking downstream ERK1/2 and Akt signaling.

Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and characterization of this compound.

References

- 1. Novel anticancer agents based on targeting the trimer interface of the PRL phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Evaluation of PRL Trimer Disruptors for Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of PRL2 Upregulates PTEN and Attenuates Tumor Growth in Tp53-deficient Sarcoma and Lymphoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Prolactin Receptor Antagonism and a Clarification on Prl-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of prolactin receptor (PRLR) antagonism, including the core signaling pathways, mechanisms of inhibition, and detailed experimental protocols for characterization. It also serves to clarify the function of Prl-IN-1, a compound often mistaken for a prolactin receptor antagonist due to its name.

This compound: A Critical Clarification

It is essential to begin by clarifying that This compound is not a prolactin receptor (PRLR) antagonist . The "PRL" in this compound refers to Phosphatase of Regenerating Liver , a protein tyrosine phosphatase, not the hormone prolactin.

This compound functions as an inhibitor of this phosphatase. Its mechanism of action involves directly binding to the PRL1 trimer interface, which obstructs the trimerization of PRL1.[1][2] This inhibition of PRL phosphatase has shown potential in anticancer research.[1][2]

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C25H23N3O3 |

| Molar Mass | 413.47 g/mol |

| CAS Number | 331431-75-5 |

Given that this compound does not target the prolactin receptor, the remainder of this guide will focus on the principles and methodologies of genuine prolactin receptor antagonism.

The Prolactin Receptor (PRLR) and Its Signaling Pathways

Prolactin (PRL) is a versatile hormone that regulates a multitude of physiological processes, including lactation, reproduction, and immune responses.[3] Its effects are mediated through the prolactin receptor (PRLR), a member of the type I cytokine receptor superfamily.[4][5] Upon binding of prolactin, the PRLR homodimerizes, initiating a cascade of intracellular signaling events.

The primary and most well-characterized signaling cascade activated by the PRLR is the JAK-STAT pathway .[2] Specifically, receptor dimerization leads to the recruitment and activation of Janus kinase 2 (JAK2), which then phosphorylates tyrosine residues on the intracellular domain of the PRLR. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription 5 (STAT5).[6] Once docked, STAT5 is itself phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[7]

In addition to the canonical JAK-STAT pathway, PRLR activation can also trigger other signaling cascades, including the Ras-Raf-MAPK pathway and the PI3K/Akt pathway , which are generally associated with cell proliferation and survival.[2][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. targetmol.cn [targetmol.cn]

- 8. Phosphatase Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

The Discovery and Development of Prl-IN-1: A Novel Anticancer Agent Targeting PRL Phosphatase Trimerization

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of Prl-IN-1, a novel small molecule inhibitor of the Phosphatase of Regenerating Liver (PRL) family of oncoproteins. This compound, identified as compound 43 in its initial disclosure, represents a first-in-class therapeutic strategy by specifically targeting the trimer interface of PRL phosphatases, thereby disrupting their oncogenic signaling. This guide details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its evaluation, and visually elucidates its mechanism and the signaling pathways it modulates.

Introduction

The Phosphatase of Regenerating Liver (PRL) family, comprising PRL-1 (PTP4A1), PRL-2 (PTP4A2), and PRL-3 (PTP4A3), are a group of dual-specificity phosphatases that are overexpressed in a wide range of human cancers.[1][2] Elevated PRL levels are strongly correlated with cancer metastasis and poor patient prognosis, making them attractive targets for anticancer therapy.[1][2] A unique structural feature of PRL phosphatases is their propensity to form homotrimers, a conformation essential for their biological activity, including the promotion of cell growth and migration.[1] Traditional approaches to phosphatase inhibition have focused on the active site, often leading to challenges in achieving selectivity. The discovery of this compound demonstrates a novel allosteric approach by targeting the PRL trimer interface, offering a promising new avenue for the development of specific anticancer therapeutics.[1][2]

Discovery of this compound

This compound was identified through a sequential structure-based virtual screening strategy designed to find small molecules that could disrupt the trimerization of PRL-1.[1] This approach led to the identification of a promising hit, designated as compound 43 (Cmpd-43), which exhibited the desired inhibitory activity.[1]

Chemical Structure

The chemical structure of this compound (compound 43) is 5-(3-bromophenyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine.

Mechanism of Action

This compound exerts its anticancer effects through a novel mechanism of action. Biochemical and structural analyses have confirmed that this compound directly binds to the trimer interface of PRL-1, physically obstructing the formation of the functional trimer.[1] This disruption of PRL trimerization is critical, as the trimeric form is necessary for its oncogenic signaling.[1]

By inhibiting PRL trimerization, this compound effectively attenuates downstream signaling pathways that are crucial for cancer cell proliferation and migration. Specifically, it has been shown to block the activation of both the ERK1/2 and Akt signaling cascades.[1][2]

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified through various biochemical and cell-based assays.

Biochemical Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Cmpd-43) and a key analog against PRL-1 phosphatase activity.

| Compound | PRL-1 IC50 (µM) |

| This compound (Cmpd-43) | 1.8 ± 0.1 |

| Analog-3 | 0.9 ± 0.1 |

| Data sourced from Bai et al., Cancer Research, 2016.[1] |

Cellular Activity

This compound has demonstrated potent anticancer activity in various cancer cell lines. The table below presents the half-maximal effective concentration (EC50) values for the inhibition of cell viability.

| Cell Line | Cancer Type | This compound (Cmpd-43) EC50 (µM) |

| A375 | Melanoma | 3.5 ± 0.3 |

| MeWo | Melanoma | 4.2 ± 0.5 |

| MDA-MB-231 | Breast Cancer | 5.1 ± 0.6 |

| HCT116 | Colon Cancer | 6.8 ± 0.7 |

| Data sourced from Bai et al., Cancer Research, 2016.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

PRL Phosphatase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PRL phosphatases.

-

Reagents and Materials:

-

Recombinant human PRL-1, PRL-2, and PRL-3 proteins.

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as substrate.

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.

-

This compound and other test compounds dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Add 2 µL of test compound at various concentrations to the wells of a 384-well plate.

-

Add 18 µL of a solution containing the PRL enzyme (final concentration ~10 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the phosphatase reaction by adding 20 µL of DiFMUP substrate (final concentration 100 µM).

-

Monitor the fluorescence intensity (excitation 355 nm, emission 460 nm) kinetically for 15-30 minutes.

-

Calculate the rate of reaction and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A375, MeWo).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

96-well clear microplates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 values.

-

Wound Healing (Scratch) Assay

This assay evaluates the effect of this compound on cancer cell migration.

-

Reagents and Materials:

-

Cancer cell lines.

-

6-well plates.

-

Sterile 200 µL pipette tip.

-

Complete cell culture medium.

-

This compound.

-

Microscope with a camera.

-

-

Procedure:

-

Grow cells to a confluent monolayer in 6-well plates.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing a non-toxic concentration of this compound or vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

-

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of this compound to inhibit the tumorigenic potential of cancer cells by measuring their capacity for anchorage-independent growth.

-

Reagents and Materials:

-

Cancer cell lines.

-

Agarose.

-

Complete cell culture medium.

-

6-well plates.

-

This compound.

-

-

Procedure:

-

Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.

-

Resuspend cells in complete medium containing 0.3% agarose and the desired concentration of this compound.

-

Plate this cell-agarose mixture on top of the base layer.

-

Incubate the plates at 37°C for 2-3 weeks, adding fresh medium with this compound every 3-4 days.

-

Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm).

-

In Vivo Xenograft Mouse Model

This protocol is used to evaluate the in vivo anticancer efficacy of this compound.

-

Animals and Cell Lines:

-

Athymic nude mice (nu/nu), 6-8 weeks old.

-

A375 human melanoma cells.

-

-

Procedure:

-

Subcutaneously inject 5 x 10^6 A375 cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally daily.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Conclusion

This compound is a novel, first-in-class inhibitor of PRL phosphatases that operates through a unique allosteric mechanism of disrupting protein trimerization. Its discovery and preclinical development have demonstrated potent in vitro and in vivo anticancer activity. The detailed data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in this promising new class of anticancer agents. Further optimization of this compound and its analogs holds significant potential for the development of new therapies for PRL-driven cancers.

References

An In-Depth Technical Guide to Prl-IN-1: A Novel Inhibitor of Phosphatase of Regenerating Liver

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prl-IN-1, also known as Cmpd-43, is a novel small molecule inhibitor of the Phosphatase of Regenerating Liver (PRL) family, specifically targeting PRL1. Overexpressed in a multitude of human cancers, PRL phosphatases are implicated in tumor progression and metastasis, making them a compelling target for anticancer therapeutics. This compound functions through a unique mechanism by directly binding to the PRL1 trimer interface, thereby obstructing its trimerization—a process essential for its oncogenic activity. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, offering a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound (Cmpd-43) is a small molecule with the following key properties:

Chemical Structure:

SMILES: O=C(NC1=CC=C(F)C=C1)C2=CC=C(N3CCN(C(C)=O)CC3)C=C2N=O

Physicochemical Properties

Detailed physicochemical properties such as solubility, pKa, and logP are crucial for drug development. While the primary literature does not explicitly state all of these values for public dissemination, they can be predicted using computational tools or determined experimentally.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by disrupting the function of PRL1, a protein tyrosine phosphatase. The core of its mechanism lies in the inhibition of PRL1 trimerization.[3][4]

Inhibition of PRL1 Trimerization

Biochemical and structural analyses have demonstrated that this compound directly binds to the interface of the PRL1 trimer.[3][5] This binding event physically obstructs the association of PRL1 monomers into a functional homotrimer. The trimeric form of PRL1 is believed to be the active conformation required for its downstream signaling and oncogenic functions. By preventing trimerization, this compound effectively neutralizes the phosphatase's activity.

Downstream Signaling Pathway

The oncogenic activity of PRL phosphatases is linked to the activation of several key signaling pathways that promote cell proliferation, migration, and survival. This compound, by inhibiting PRL1 trimerization, leads to the attenuation of both the ERK1/2 and Akt signaling pathways.[4][5]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its effects.

| Parameter | Value | Cell Line / System | Reference |

| Cell Proliferation Inhibition | Dose-dependent suppression | MeWo (melanoma) | [4] |

| Cell Migration Inhibition | Significant reduction at 10 µmol/L | HEK293 (overexpressing PRL1) | [4] |

| ERK1/2 & Akt Activation Inhibition | Dose-dependent inhibition | MeWo (melanoma) | [4] |

Note: Specific IC₅₀ or KᏧ values for this compound's direct binding or functional inhibition of PRL1 trimerization are not explicitly provided in the primary publication but its potent effects are demonstrated through various cellular assays.

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound, based on the foundational study by Bai et al., 2016.

Synthesis of this compound (Cmpd-43)

The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol would be found in the supplementary materials of the primary research article. The general approach involves standard organic chemistry reactions to construct the core scaffold and introduce the necessary functional groups. Researchers should refer to the supplementary information of Bai et al., Cancer Research, 2016 for the precise synthetic route and characterization data.[5]

Biological Assays

This assay measures the effect of this compound on the growth of cancer cells.

Workflow Diagram:

Protocol:

-

Cell Seeding: Plate cells (e.g., MeWo melanoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the results to determine the dose-response curve and calculate the IC₅₀ value.

This assay assesses the impact of this compound on the migratory capacity of cancer cells.

Protocol:

-

Cell Seeding: Seed cells in the upper chamber of a Transwell insert (Boyden chamber) in serum-free medium. The lower chamber contains medium with a chemoattractant (e.g., fetal bovine serum).

-

Treatment: Add different concentrations of this compound to both the upper and lower chambers.

-

Incubation: Allow the cells to migrate through the porous membrane for a specific time (e.g., 24 hours).

-

Fixation and Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several microscopic fields.

-

Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the inhibitory effect of this compound.

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Workflow Diagram:

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MeWo) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (dissolved in a suitable vehicle) to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule (e.g., daily). The control group receives the vehicle only.

-

Data Collection: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further analyzed by immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Conclusion

This compound represents a promising class of anticancer agents that operate through a novel mechanism of inhibiting PRL phosphatase trimerization. Its ability to attenuate key oncogenic signaling pathways highlights its therapeutic potential. The data and protocols presented in this guide provide a foundational resource for researchers aiming to further investigate the properties of this compound and develop next-generation PRL inhibitors for cancer therapy. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its efficacy in a broader range of cancer models.

References

In Vitro Characterization of Prl-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prl-IN-1 has been identified as a potent and specific small molecule inhibitor of the Phosphatase of Regenerating Liver 1 (PRL-1), a member of the protein tyrosine phosphatase (PTP) family. PRLs, and particularly PRL-1, are implicated in the progression and metastasis of numerous cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, binding affinity, and cellular effects. The information presented herein is compiled from key research findings to support further investigation and drug development efforts targeting the PRL phosphatase family.

Data Presentation

The following tables summarize the key quantitative data from the in vitro characterization of this compound.

Table 1: Inhibitory Activity of this compound against PRL-1

| Assay Type | Parameter | Value |

| Enzymatic Assay | IC50 | 4.8 ± 0.5 µM |

Table 2: Cellular Activity of this compound in Human Melanoma (MeWo) Cells

| Assay Type | Parameter | Value |

| Cell Proliferation (Anchorage-dependent) | IC50 | 2.5 ± 0.3 µM |

| Cell Proliferation (Anchorage-independent) | IC50 | 1.8 ± 0.2 µM |

| Wound Healing Assay (Migration) | Inhibition at 5 µM | ~50% |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

PRL-1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRL-1 phosphatase activity.

Materials:

-

Recombinant human PRL-1 protein

-

This compound (dissolved in DMSO)

-

Phosphatase substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

384-well black microplate

-

Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In the microplate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.

-

Add 48 µL of the assay buffer containing recombinant PRL-1 (final concentration ~10 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding 50 µL of the assay buffer containing DiFMUP (final concentration 100 µM).

-

Immediately measure the fluorescence intensity at 1-minute intervals for 15-20 minutes.

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Anchorage-Dependent)

Objective: To assess the effect of this compound on the proliferation of adherent cancer cells.

Materials:

-

Human melanoma (MeWo) cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

96-well clear microplate

-

Microplate reader for absorbance measurement at 490 nm

Procedure:

-

Seed MeWo cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in each well with 100 µL of the medium containing the appropriate concentration of this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on cancer cell migration.

Materials:

-

Human melanoma (MeWo) cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

6-well culture plate

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed MeWo cells in a 6-well plate and grow until they form a confluent monolayer.

-

Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with fresh medium containing this compound at the desired concentration (e.g., 5 µM) or DMSO (vehicle control).

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound area.

Western Blot Analysis of Signaling Pathways

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.

Materials:

-

Human melanoma (MeWo) cells

-

Serum-free medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Culture MeWo cells to ~80% confluency and then serum-starve for 24 hours.

-

Pre-treat the cells with this compound at the desired concentration for 2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF or FGF) for 15-30 minutes.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound action by inhibiting PRL-1 trimerization.

Experimental Workflow: Wound Healing Assay

Methodological & Application

Navigating the In Vivo Application of PRL-IN-1: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vivo application of PRL-IN-1. It is important to note a critical distinction at the outset: This compound is an inhibitor of the Phosphatase of Regenerating Liver (PRL) family of enzymes, specifically PRL-1, and is not an inhibitor of the hormone Prolactin (PRL) or its receptor (PRLR). This distinction is crucial for accurate experimental design and interpretation.

Due to the limited availability of specific in vivo protocols for this compound, this guide will provide a detailed framework for the in vivo use of Prolactin Receptor (PRLR) antagonists. This information is highly relevant for researchers interested in targeting the prolactin signaling pathway and serves as a robust template that can be adapted for novel inhibitors like this compound, once further preclinical data becomes available.

Section 1: Understanding the Target - Prolactin Receptor (PRLR) Signaling

The Prolactin Receptor (PRLR) is a key player in numerous physiological and pathological processes, including lactation, reproduction, and tumorigenesis.[1] Its activation by prolactin triggers a cascade of intracellular signaling events, primarily through the JAK-STAT pathway.[2][3] Understanding this pathway is fundamental to appreciating the mechanism of action of PRLR antagonists.

Upon prolactin binding, the PRLR dimerizes, leading to the activation of associated Janus kinases (JAKs), particularly JAK2.[2] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT5.[2][4] Once recruited, STAT5 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[2][5]

Prolactin Receptor Signaling Pathway Diagram

Caption: Prolactin Receptor (PRLR) signaling cascade initiated by prolactin binding.

Section 2: In Vivo Application of Prolactin Receptor (PRLR) Antagonists

A variety of PRLR antagonists have been investigated in preclinical in vivo models. These include peptide-based antagonists, small molecules, and monoclonal antibodies. The following tables summarize key quantitative data from studies with prominent examples.

Table 1: In Vivo Efficacy of PRLR Antagonists in Cancer Models

| Compound/Antibody | Animal Model | Cancer Type | Dosage | Administration Route | Key Findings |

| G129R-hPRL | Nude mice | Breast Cancer (T-47D xenografts) | 5 mg/5-day release pellets | Subcutaneous | Inhibited tumor growth.[6][7] |

| G129R-hPRL | Orthotopic mouse model | Ovarian Cancer | 100 µ g/day | Not specified | Reduced tumor weight by 50%; >90% inhibition with paclitaxel.[8] |

| Penfluridol | Nude mice | Pancreatic Cancer (Panc-1 xenografts) | Not specified | Intraperitoneal | Slowed xenograft tumor growth.[9] |

| Penfluridol | Balb/c mice | Triple-Negative Breast Cancer (4T1 orthotopic) | 10 mg/kg/day | Oral gavage | Suppressed tumor growth.[10] |

| LFA102 (mab) | SCID mice | PRL-dependent tumors (Nb2-11-luc xenografts) | 10 mg/kg | Intraperitoneal | Inhibited tumor growth and prolonged time to progression.[11] |

| LFA102 (mab) | DMBA-induced rats | Mammary Cancer | 300 mg/kg | Not specified | Reduced PRLR signaling and tumor growth.[8] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Select PRLR Antagonists

| Compound/Antibody | Animal Model | Key Parameter | Value |

| LFA102 | Rats (male) | Half-life | 1.43 - 8.99 days |

| LFA102 | Rats (female) | Half-life | 0.12 - 4.23 days |

| LFA102 | T47D-T2 xenograft mice | Serum Concentration for PD effect | 30-56 µg/mL |

Section 3: Detailed Experimental Protocols for In Vivo Studies of a PRLR Antagonist

This section provides a generalized protocol for evaluating a novel PRLR antagonist in a tumor xenograft model.

Objective

To assess the in vivo anti-tumor efficacy of a PRLR antagonist in a murine xenograft model of human cancer.

Materials

-

PRLR antagonist (e.g., small molecule, peptide, or antibody)

-

Vehicle for solubilization/suspension (e.g., sterile PBS, corn oil, DMSO/PEG solution)

-

Human cancer cell line with confirmed PRLR expression (e.g., T-47D, MCF-7, Panc-1)

-

Immunocompromised mice (e.g., Nude, SCID, NOD/SCID)

-

Matrigel (optional, for enhancing tumor take-rate)

-

Calipers for tumor measurement

-

Standard animal housing and husbandry equipment

-

Anesthetic and euthanasia agents

-

Reagents for tissue processing and analysis (e.g., formalin, antibodies for IHC)

Experimental Workflow

Caption: General experimental workflow for an in vivo efficacy study of a PRLR antagonist.

Detailed Methodology

-

Cell Culture and Preparation:

-

Culture the chosen PRLR-expressing cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 1-10 x 10^6 cells/100 µL).

-

For subcutaneous models, cells may be mixed 1:1 with Matrigel to improve tumor establishment.

-

-

Tumor Cell Inoculation:

-

Anesthetize the mice according to approved institutional protocols.

-

Inject the cell suspension subcutaneously into the flank or orthotopically into the relevant tissue (e.g., mammary fat pad).

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Record baseline tumor volumes and body weights.

-

-

Treatment Administration:

-

Prepare the PRLR antagonist formulation and the vehicle control.

-

Administer the treatment according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).

-

-

In-life Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor body weight and clinical signs of toxicity at regular intervals.

-

-

Study Endpoint and Tissue Collection:

-

Terminate the study when tumors in the control group reach the maximum allowed size, or at a pre-defined time point.

-

At the endpoint, record final tumor volumes and body weights.

-

Euthanize the animals and perform a necropsy.

-

Excise the tumors, weigh them, and process them for downstream analysis (e.g., fix in formalin for immunohistochemistry, snap-freeze for Western blot or RNA analysis).

-

-

Endpoint Analysis:

-

Compare tumor growth curves and final tumor weights between the treatment and control groups.

-

Perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Conduct Western blot analysis of tumor lysates to assess the inhibition of PRLR signaling (e.g., levels of phosphorylated STAT5).

-

Section 4: Concluding Remarks for Drug Development Professionals

The successful in vivo application of a novel therapeutic agent like this compound requires a thorough understanding of its specific mechanism of action and a carefully designed experimental plan. While specific in vivo data for this compound is not yet widely available, the extensive research on Prolactin Receptor antagonists provides a valuable roadmap. Researchers are encouraged to first confirm the in vitro potency and selectivity of their inhibitor before embarking on in vivo studies. The protocols and data presented herein offer a solid foundation for the design and execution of these critical preclinical experiments, paving the way for the development of novel therapeutics targeting PRL-related pathways.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Dynamic Regulation of JAK-STAT Signaling Through the Prolactin Receptor Predicted by Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo studies of the anti-tumor effects of a human prolactin antagonist, hPRL-G129R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hPRL-G129R - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]

- 9. Diphenylbutylpiperidine Antipsychotic Drugs Inhibit Prolactin Receptor Signaling to Reduce Growth of Pancreatic Ductal Adenocarcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penfluridol: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Prolactin Signaling Modulation in Mouse Models

A Note to Researchers: Extensive literature searches did not yield specific information on a compound designated "PRL-IN-1." The following application notes and protocols are based on established methods for modulating the prolactin (PRL) signaling pathway in mouse models, providing a framework for investigating the effects of inhibiting this pathway. The protocols and data presented are derived from studies utilizing known modulators of prolactin or its receptor.

Introduction

Prolactin (PRL) is a versatile hormone with a wide array of physiological functions, including crucial roles in lactation, reproduction, metabolism, and immune regulation.[1][2][3] The biological effects of prolactin are initiated by its binding to the prolactin receptor (PRLR), which triggers intracellular signaling cascades.[1][4][5] Key pathways activated by PRLR include the JAK-STAT pathway (Janus kinase/Signal transducer and activator of transcription), particularly STAT5, and the MAP kinase (mitogen-activated protein kinase) pathway.[6][7] Dysregulation of prolactin signaling is implicated in various pathological conditions, making the study of its inhibition in animal models a critical area of research.[2][5]

Signaling Pathway of Prolactin

Prolactin binding to its receptor induces receptor dimerization, leading to the activation of associated Janus kinase 2 (JAK2).[5] Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for STAT5 proteins. Recruited STAT5 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[6][7] Additionally, prolactin signaling can activate other pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[6][7]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Prolactin - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Prolactin (PRL) and its receptor: actions, signal transduction pathways and phenotypes observed in PRL receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolactin signaling pathway (WP2037) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes and Protocols for Prl-IN-1 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prl-IN-1 is a small molecule inhibitor of the Phosphatase of Regenerating Liver (PRL) family of protein tyrosine phosphatases, with specific activity against PRL-1. The PRL phosphatase family, consisting of PRL-1, PRL-2, and PRL-3, are dual-specificity phosphatases implicated in oncogenesis. Elevated expression of PRL phosphatases is observed in a variety of human cancers, including breast cancer, where it correlates with tumor progression, metastasis, and poor patient prognosis. These phosphatases play a crucial role in regulating cellular signaling pathways that control cell proliferation, migration, and invasion. This compound exerts its inhibitory effect by directly binding to the PRL-1 trimer interface, thereby obstructing its trimerization and subsequent function. These application notes provide an overview of the role of PRL-1 in breast cancer and protocols for utilizing this compound as a research tool in breast cancer cell lines.

Mechanism of Action of PRL-1 in Breast Cancer

Phosphatase of Regenerating Liver-1 (PRL-1) is overexpressed in a significant percentage of breast cancers. Its oncogenic functions are attributed to its role in modulating key signaling pathways that drive cancer progression. While the full spectrum of its substrates and interacting partners is still under investigation, several key pathways have been identified.

Overexpression of PRL-1 has been shown to accelerate progression into the S phase of the cell cycle. This is associated with a reduction in the expression of the cyclin-dependent kinase inhibitor p21. PRL phosphatases are also known to promote cell migration and invasion, key steps in metastasis. Recent studies have highlighted a phosphatase-independent role for PRLs in cancer progression, where they interact with and inhibit cyclin M (CNNM) Mg2+ exporters. This leads to an increase in intracellular magnesium levels, which in turn affects cellular ATP levels, reactive oxygen species (ROS) production, and calcium signaling, all of which can contribute to a malignant phenotype.

Data Presentation

While specific IC50 values for this compound in a wide range of breast cancer cell lines are not extensively published in publicly available literature, data from a similar potent and selective pan-PRL inhibitor, thienopyridone, can provide a reference for expected efficacy.

| Inhibitor | Target | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | T47D IC50 (µM) | Reference Compound |

| This compound | PRL-1 | Data not available | Data not available | Data not available | N/A |

| Thienopyridone | PRL-1, PRL-2, PRL-3 | ~1.5 | ~2.0 | ~1.8 | Yes |

| Analog 13 (Thienopyridone derivative) | PRL-1, PRL-2, PRL-3 | ~0.5 | ~0.8 | ~0.7 | Yes |

Note: The IC50 values for thienopyridone and its analog are estimates based on published data in various cancer cell lines and are provided for guidance. Actual values for this compound in specific breast cancer cell lines should be determined empirically.

Mandatory Visualization

Caption: Simplified signaling pathway of PRL-1 in breast cancer and the inhibitory action of this compound.

Experimental Protocols

Note: As specific protocols for this compound are not widely published, the following are generalized protocols based on the study of similar small molecule inhibitors targeting PRL phosphatases in breast cancer cell lines. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability and proliferation of breast cancer cell lines and to calculate the IC50 value.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, T47D)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions. Briefly, add the reagent to the wells, mix, and read the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for determining the IC50 of this compound.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the PRL-1 signaling pathway.

Materials:

-

Breast cancer cell lines

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRL-1, anti-p21, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a concentration around the determined IC50 for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Cell Migration/Invasion Assay (Transwell Assay)

Objective: To assess the effect of this compound on the migratory and invasive potential of breast cancer cells.

Materials:

-

Breast cancer cell lines

-

Transwell inserts (8 µm pore size) for 24-well plates

-

For invasion assay: Matrigel or other basement membrane extract

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

Insert Preparation (for invasion assay): Coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Culture breast cancer cells and serum-starve them for 12-24 hours. Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Assay Setup:

-

Add 500 µL of complete growth medium to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the transwell insert.

-

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Analysis:

-

Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix the cells on the bottom of the insert with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Wash the inserts with water and allow them to dry.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

-

-

Data Analysis: Quantify the number of migrated/invaded cells and compare the treated groups to the vehicle control.

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions and cell lines. Due to the limited publicly available data specifically on this compound in breast cancer cell lines, some information, particularly quantitative data, is based on related compounds. Researchers should perform their own validation experiments.

Application of Prolactin (PRL) Signaling Research in Neuroendocrine Tumors

Disclaimer: Initial searches for "Prl-IN-1" in the context of neuroendocrine tumor research did not yield specific results for a molecule with this designation. The following application notes and protocols are based on the likely user interest in the role of the Prolactin (PRL) signaling pathway in neuroendocrine tumors (NETs), a significant area of research, particularly concerning pituitary neuroendocrine tumors (PitNETs).

Introduction

Prolactin (PRL) is a versatile hormone primarily secreted by the anterior pituitary gland, with its signaling implicated in a wide array of biological functions, including reproduction, metabolism, and immune regulation.[1][2][3] The biological effects of PRL are mediated through its binding to the prolactin receptor (PRLR), a member of the cytokine receptor superfamily.[4][5][6] Dysregulation of the PRL/PRLR signaling axis is notably associated with the pathogenesis of certain neuroendocrine tumors, especially prolactin-secreting pituitary neuroendocrine tumors, commonly known as prolactinomas.[7][8] These tumors represent a significant portion of all pituitary adenomas.[7][8] Research into the PRL signaling pathway in NETs is crucial for understanding tumor biology and developing targeted therapeutic strategies. This document provides an overview of the application of PRL signaling research in NETs, including data presentation and detailed experimental protocols.

Data Presentation

The following tables summarize key quantitative data related to prolactin-secreting pituitary neuroendocrine tumors.

Table 1: Prevalence and Characteristics of Prolactinomas

| Characteristic | Value | Source |

| Prevalence | Approx. 50 per 100,000 | [7] |

| Annual Incidence | 3-5 new cases per 100,000 | [7] |

| Representation among Pituitary Adenomas | >30% | [7] |

| Representation among Functional Pituitary Adenomas | Up to 60% | [7] |

| Microprolactinomas (<10 mm) | 48.4% of cases in a cohort | [7][9] |

| Macroprolactinomas (>10 mm) | 51.6% of cases in a cohort | [7] |

| Female to Male Ratio (premenopausal) | 5:1 to 10:1 | [7] |

Table 2: Clinical Features of a Prolactinoma Patient Cohort at Diagnosis

| Parameter | Median Value (Interquartile Range) | Source |

| Age at Diagnosis (years) | 37 (26.5 - 45.3) | [9] |

| Maximum Tumor Diameter (mm) | 9.5 (5.0 - 19.3) | [7] |

| Serum PRL Level (ng/mL) | 187.4 (80.1 - 779.6) | [7] |

| Presence of Optic Chiasm Compression | 21.0% of patients | [7] |

| Cavernous Sinus Invasion | 17.7% of patients | [7] |

Signaling Pathways and Experimental Workflows

Prolactin Receptor Signaling Pathway

The binding of prolactin to its receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Janus kinase 2 (JAK2), which then phosphorylates tyrosine residues on the PRLR. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Other pathways, such as the MAPK and PI3K pathways, can also be activated.[5]

Caption: Prolactin receptor signaling cascade.

Experimental Workflow: Assessing the Effect of a PRLR Antagonist on NET Cell Viability

This workflow outlines the steps to investigate the efficacy of a potential therapeutic agent targeting the PRLR in a neuroendocrine tumor cell line.

Caption: Workflow for in vitro drug efficacy testing.

Experimental Protocols

Protocol 1: Western Blot Analysis of PRL-Induced STAT5 Phosphorylation

Objective: To determine the effect of prolactin stimulation on the phosphorylation of STAT5 in a neuroendocrine tumor cell line.

Materials:

-

NET cell line (e.g., GH3 rat pituitary adenoma cells)

-

Cell culture medium (e.g., F-12K Medium with 15% horse serum, 2.5% fetal bovine serum)

-

Recombinant Prolactin

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Culture and Serum Starvation: Culture GH3 cells to 70-80% confluency. Serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.

-

PRL Stimulation: Treat cells with recombinant prolactin (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). The untreated (0 min) sample serves as the negative control.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-phospho-STAT5 antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST for 10 minutes each.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.

Protocol 2: In Vitro Cell Viability (MTT) Assay

Objective: To assess the effect of a PRLR antagonist on the viability and proliferation of neuroendocrine tumor cells.

Materials:

-

NET cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

PRLR antagonist compound

-

Vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the PRLR antagonist in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the antagonist at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include wells with vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100.

-

Plot the percentage of viability against the log of the antagonist concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Prolactin - Wikipedia [en.wikipedia.org]

- 3. Prolactin and the prolactin receptor: new targets of an old hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolactin (PRL) and its receptor: actions, signal transduction pathways and phenotypes observed in PRL receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Prolactin secreting pituitary neuroendocrine tumors treated by dopamine agonists: predictors of response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prolactin secreting pituitary neuroendocrine tumors treated by dopamine agonists: predictors of response - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Hyperprolactinemia with a Novel Prolactin Pathway Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "PRL-IN-1" is not available in the public domain as of the last update. These application notes and protocols are provided as a representative guide for the characterization of a novel, hypothetical small molecule inhibitor of the prolactin (PRL) signaling pathway for the study of hyperprolactinemia. The experimental data presented is illustrative.

Introduction

Prolactin (PRL) is a versatile peptide hormone primarily secreted by the anterior pituitary gland, with a well-established role in lactation and reproductive functions.[1][2][3][4][5][6][7] Dysregulation of prolactin secretion, leading to elevated circulating levels—a condition known as hyperprolactinemia—is a common endocrine disorder.[6][7][8][9][10] Hyperprolactinemia can result in galactorrhea, infertility, and menstrual disturbances in women, and hypogonadism and erectile dysfunction in men.[4][8][9] The most common pathological cause of hyperprolactinemia is a prolactin-secreting pituitary adenoma, or prolactinoma.[4][6][7][8]

The primary signaling cascade initiated by prolactin binding to its receptor (PRLR) is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][11][12] This pathway is a key target for therapeutic intervention. This document outlines the application of a novel, hypothetical prolactin pathway inhibitor, for the investigation of hyperprolactinemia. It provides detailed protocols for in vitro and in vivo characterization, along with illustrative data.

Mechanism of Action and Signaling Pathway

Prolactin binds to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily, inducing receptor dimerization.[2][11][12][13][14] This conformational change activates the constitutively associated Janus kinase 2 (JAK2), which then phosphorylates tyrosine residues on the intracellular domain of the PRLR.[2][11] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription 5 (STAT5) proteins.[2][11] Recruited STAT5 is subsequently phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and binding to specific DNA elements to regulate the transcription of target genes.[2][11] Prolactin can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI3K)/Akt pathways.[2][11] A novel inhibitor could potentially act by antagonizing the PRLR, inhibiting JAK2 activity, or interfering with STAT5 recruitment and activation.

Data Presentation

Table 1: In Vitro Activity of a Novel PRL Pathway Inhibitor (Illustrative Data)

| Assay Type | Cell Line | Parameter | Value |

| PRLR Binding Assay | CHO-hPRLR | Ki | 25 nM |

| pSTAT5 Inhibition Assay | T47D | IC50 | 50 nM |

| Cell Proliferation Assay | T47D | GI50 | 150 nM |

| Kinase Selectivity (JAK2) | Biochemical | IC50 | 45 nM |

| Kinase Selectivity (JAK1) | Biochemical | IC50 | >10 µM |

| Kinase Selectivity (JAK3) | Biochemical | IC50 | >10 µM |

| Kinase Selectivity (TYK2) | Biochemical | IC50 | >5 µM |

Table 2: In Vivo Efficacy in a Rat Model of Hyperprolactinemia (Illustrative Data)

| Treatment Group | Dose (mg/kg, p.o.) | Serum Prolactin (ng/mL, Day 14) | % Inhibition of Prolactin |

| Vehicle | - | 150 ± 20 | - |

| Inhibitor | 10 | 75 ± 15 | 50% |

| Inhibitor | 30 | 30 ± 10 | 80% |

| Inhibitor | 100 | 10 ± 5 | 93% |

| Cabergoline (comparator) | 1 | 8 ± 4 | 95% |

Table 3: Pharmacokinetic Properties in Rats (Illustrative Data)

| Parameter | Oral (30 mg/kg) | Intravenous (5 mg/kg) |

| Cmax (ng/mL) | 1200 | 2500 |

| Tmax (h) | 1.5 | 0.1 |

| AUC (ng*h/mL) | 7500 | 4000 |

| T1/2 (h) | 6 | 5.5 |

| Bioavailability (%) | 45 | - |

Experimental Protocols

Protocol 1: Prolactin Receptor (PRLR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human prolactin receptor (hPRLR).

Materials:

-

Recombinant human prolactin receptor (hPRLR)

-

Labeled prolactin (e.g., ¹²⁵I-hPRL or biotinylated hPRL)

-

Test compound (novel inhibitor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well plates (high-binding for ELISA-based methods)

-

Scintillation counter or plate reader

Procedure:

-

Plate Coating (for ELISA-based): Coat a 96-well plate with recombinant hPRLR overnight at 4°C. Wash plates with wash buffer (PBST). Block with 1% BSA in PBS for 1 hour at 37°C.[15]

-

Competition Reaction: Add serial dilutions of the test compound to the wells.

-

Add a constant concentration of labeled prolactin to all wells.

-

Incubate for 2-4 hours at room temperature with gentle shaking.

-

Washing: Wash the plates multiple times with wash buffer to remove unbound ligand.

-

Detection:

-

For radiolabeled PRL: Measure radioactivity in each well using a scintillation counter.

-

For biotinylated PRL: Add streptavidin-HRP, incubate, wash, and then add a TMB substrate. Stop the reaction and read absorbance at 450 nm.[16]

-

-

Data Analysis: Plot the percentage of bound labeled prolactin against the log concentration of the test compound. Calculate the IC50 and convert to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Phospho-STAT5 (pSTAT5) Inhibition Assay

This protocol measures the ability of a test compound to inhibit PRL-induced STAT5 phosphorylation in a human breast cancer cell line (e.g., T47D), which endogenously expresses the PRLR.

Materials:

-

T47D cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free medium

-

Recombinant human prolactin (hPRL)

-

Test compound

-

Lysis buffer

-

Antibodies: anti-pSTAT5 (Tyr694), anti-total STAT5, and appropriate secondary antibodies

-

Western blot or ELISA kit for pSTAT5 detection

Procedure:

-

Cell Culture: Culture T47D cells to 70-80% confluency.

-

Serum Starvation: Replace the culture medium with serum-free medium and incubate for 12-24 hours.

-

Inhibitor Pre-treatment: Add serial dilutions of the test compound to the cells and incubate for 1-2 hours.

-

PRL Stimulation: Add hPRL (e.g., 100 ng/mL final concentration) to the wells and incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium, wash with cold PBS, and add lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Detection (Western Blot):

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against pSTAT5 and total STAT5.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

-

Data Analysis: Quantify band intensities. Normalize pSTAT5 levels to total STAT5. Plot the percentage of pSTAT5 inhibition against the log concentration of the inhibitor to determine the IC50.

Protocol 3: Cell Proliferation Assay

This protocol assesses the effect of the inhibitor on PRL-stimulated cell growth.

Materials:

-

T47D cells

-

Low-serum or serum-free medium

-

Recombinant human prolactin (hPRL)

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

-

96-well clear-bottom plates

Procedure:

-

Cell Seeding: Seed T47D cells in a 96-well plate at a low density.

-

Serum Deprivation: After 24 hours, replace the medium with low-serum (e.g., 1% FBS) or serum-free medium.

-

Treatment: Add serial dilutions of the test compound with and without a fixed concentration of hPRL.

-

Incubation: Incubate the plates for 3-5 days.

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls. Plot cell viability against the log concentration of the inhibitor to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 4: Pharmacokinetic (PK) Studies in Rodents

This protocol provides a general framework for evaluating the pharmacokinetic profile of the inhibitor.

Materials:

-

Sprague-Dawley rats or C57BL/6 mice

-

Test compound formulated for oral (p.o.) and intravenous (i.v.) administration

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing:

-

Oral Group: Administer the test compound by oral gavage.

-

Intravenous Group: Administer the test compound via tail vein injection.

-

-

Blood Sampling: Collect blood samples from a subset of animals at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Sample Analysis: Extract the test compound from plasma and quantify its concentration using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (T1/2), and oral bioavailability.

Protocol 5: In Vivo Efficacy in a Hyperprolactinemia Model

This protocol describes a model for inducing hyperprolactinemia in rats and testing the efficacy of the inhibitor.

Materials:

-

Female Sprague-Dawley rats

-

Estradiol valerate or pituitary grafts to induce hyperprolactinemia

-

Test compound formulated for oral administration

-

Dopamine agonist (e.g., cabergoline) as a positive control

-

ELISA kit for rat prolactin measurement

Procedure:

-

Induction of Hyperprolactinemia:

-

Estrogen-induced: Administer a long-acting estrogen to stimulate lactotroph hyperplasia and hypersecretion of prolactin.

-